molecular formula C32H46O7 B162373 Milbemycin A4 CAS No. 51596-11-3

Milbemycin A4

Katalognummer: B162373
CAS-Nummer: 51596-11-3
Molekulargewicht: 542.7 g/mol
InChI-Schlüssel: VOZIAWLUULBIPN-LRBNAKOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milbemycin A4 belongs to a group of 16-membered macrolide antibiotics. It is produced by several Streptomyces species, including Streptomyces bingchenggensis. These compounds exhibit excellent acaricidal, insecticidal, and anthelmintic activities. Due to their low toxicity in mammals, milbemycins and their derivatives find widespread use in agriculture, medicine, and veterinary fields .

Wissenschaftliche Forschungsanwendungen

Milbemycin A4 hat vielfältige Anwendungen:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Glutamat-gesteuerte Chloridkanäle. Diese Interaktion stört den Ionenfluss, was zu Lähmung und Tod bei Parasiten führt. Das Verständnis dieses Mechanismus ist entscheidend für die Optimierung der therapeutischen Anwendung.

Wirkmechanismus

Target of Action

Milbemycin A4 primarily targets glutamate-sensitive chloride channels in neurons and myocytes of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms. Additionally, this compound interacts with certain genes related to primary metabolism, such as sbi_04868 encoding citrate synthase, sbi_06921 and sbi_06922 encoding alpha and beta subunits of acetyl-CoA carboxylase, and sbi_04683 encoding carbon uptake system gluconate transporter .

Mode of Action

This compound operates by opening the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . This action leads to the hyperpolarization of these cells, effectively blocking signal transfer . It also binds to specific sites on parasite cells, increasing the release of the inhibitory neurotransmitter GABA and preventing nerve signal transmission .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. The milA4 - E operon and milF are directly activated by the MilR protein, a large ATP-binding regulator of the LuxR family . This activation indirectly influences the expression of other mil genes . The production of this compound can be greatly enhanced by genome minimization, systematic metabolic engineering, and synthetic biology approaches .

Pharmacokinetics

It is known that milbemycins have a longer half-life than the avermectins , suggesting that they may have a prolonged presence in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in potent acaricidal, insecticidal, and anthelmintic activities . By blocking signal transfer in invertebrate neurons and myocytes, it effectively paralyzes and eliminates the pests . It is worth noting that Milbemycins have low toxicity in mammals, making them safe for use in various applications .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be improved through certain strain-generation technical approaches, such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis . .

Biochemische Analyse

Biochemical Properties

Milbemycin A4 plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with the γ-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels in the nervous systems of insects and nematodes. These interactions lead to an influx of chloride ions, causing hyperpolarization of the nerve cells and resulting in paralysis and death of the parasites . Additionally, this compound has been shown to inhibit the activity of certain ATP-binding cassette (ABC) transporters, which are involved in drug efflux mechanisms in fungi .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In parasitic nematodes and insects, it disrupts normal cell function by interfering with neurotransmission, leading to paralysis and death. This compound also affects cell signaling pathways, particularly those involving GABA and glutamate receptors. In fungi, this compound inhibits ABC transporters, reducing drug efflux and increasing susceptibility to antifungal agents . Furthermore, this compound has been observed to induce oxidative stress in fungal cells, leading to the generation of reactive oxygen species and subsequent cell damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to GABA and glutamate-gated chloride channels in the nervous systems of parasites, causing an influx of chloride ions and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . In fungi, this compound inhibits ABC transporters, preventing the efflux of antifungal drugs and enhancing their efficacy . Additionally, this compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the expression of certain genes involved in this compound biosynthesis can be fine-tuned by temporal promoters, resulting in increased production of the compound . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained efficacy in controlling parasitic infections and its potential for resistance development in target organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At regular doses, this compound is well-tolerated and effective in controlling parasitic infections. At higher doses, adverse effects such as depression, lack of energy, stumbling, seizures, and coma have been observed . In animal models, this compound has shown a dose-dependent efficacy in reducing fungal burdens and enhancing the activity of antifungal agents . The threshold effects and toxicities observed at high doses highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthetic pathway of this compound involves the action of various enzymes, including polyketide synthases and cytochrome P450 enzymes . The C5-O-methyltransferase MilD catalyzes the conversion of milbemycin A3/A4 to their respective B1/B2 forms, while the C5-keto reductase MilF is responsible for reducing the C5-keto groups of milbemycins . These metabolic pathways are crucial for the production and regulation of this compound in Streptomyces species.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In Streptomyces species, the expression of certain transporters, such as TP2 and TP5, has been shown to enhance the production and export of this compound . These transporters play a crucial role in the localization and accumulation of this compound within the producing cells. Additionally, the distribution of this compound in target organisms, such as parasites and fungi, is influenced by its interactions with specific receptors and transporters involved in drug uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. In Streptomyces species, this compound is localized within the cytoplasm and is associated with the biosynthetic machinery involved in its production . In target organisms, such as parasites and fungi, this compound interacts with specific receptors and transporters localized in the cell membrane and cytoplasm . These interactions are crucial for the compound’s efficacy in disrupting cellular processes and inducing cell death.

Vorbereitungsmethoden

Die synthetischen Wege für Milbemycin A4 umfassen komplexe biosynthetische Pfade. Industrielle Produktionsverfahren basieren in der Regel auf Fermentationsprozessen unter Verwendung von Milbemycin-produzierenden Stämmen. Spezifische Reaktionsbedingungen und Stammbildungstechniken wie zufällige Mutagenese, Stoffwechseltechnik und kombinatorische Biosynthese tragen zur Produktion von Milbemycinen und ihren Derivaten bei .

Analyse Chemischer Reaktionen

Milbemycin A4 unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, tragen zur Bildung von Hauptprodukten bei. Detaillierte Studien zu diesen Reaktionen sind unerlässlich, um Produktionsprozesse zu optimieren und die Ausbeute zu erhöhen.

Vergleich Mit ähnlichen Verbindungen

Milbemycin A4 weist Ähnlichkeiten mit Avermectinen auf, einer anderen Gruppe von Makrolid-Antibiotika. Seine einzigartige Wirkungsweise und sein günstiges Umweltprofil heben es hervor. Zu ähnlichen Verbindungen gehören Milbemycin A3 und andere Milbemycin-Derivate .

Biologische Aktivität

Milbemycin A4 is a potent compound belonging to the milbemycin family, which exhibits significant biological activity against various pathogens, particularly in the context of antifungal and antiparasitic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and recent research findings.

This compound functions primarily as an inhibitor of drug efflux in pathogenic fungi, particularly in Candida glabrata. The compound enhances the susceptibility of resistant strains to azole antifungals by blocking the action of ATP-binding cassette (ABC) transporters such as CgCDR1 and PDH1. These transporters are responsible for the efflux of azole drugs, which is a major mechanism of resistance in fungal pathogens. Studies have shown that this compound can decrease the minimum inhibitory concentration (MIC) of fluconazole and voriconazole by fourfold in clinical isolates of C. glabrata .

Table 1: Effect of this compound on Azole Susceptibility

PathogenAzole DrugMIC Reduction (fold)Concentration of this compound (µg/ml)
C. glabrataFluconazole42.5
C. glabrataVoriconazole42.5

Efficacy Against Fungal Pathogens

Research indicates that this compound not only enhances the efficacy of existing antifungals but also possesses intrinsic antifungal properties. In a study involving 28 clinical isolates of C. glabrata, this compound demonstrated significant inhibition of drug efflux, thereby increasing azole susceptibility and potentially leading to improved treatment outcomes for patients with drug-resistant infections .

Case Study: Clinical Isolates

In a study conducted by Silva et al., this compound was tested on various clinical isolates of C. glabrata. The results showed that at a concentration of 2.5 µg/ml, this compound effectively blocked the efflux of radiolabeled fluconazole and rhodamine 6G in azole-resistant strains, confirming its role as an efflux inhibitor . This effect was not observed in strains with deleted efflux pumps, indicating that its action is transporter-specific.

Synergistic Effects with Other Antifungals

This compound has been reported to exhibit synergistic effects when used in combination with other antifungal agents. For instance, studies have shown that it can enhance the efficacy of azoles against Candida albicans and Candida krusei, suggesting a potential for broader application in antifungal therapy .

Antiparasitic Activity

Beyond its antifungal properties, this compound also shows significant activity against various parasites. It has been utilized as a veterinary drug to combat nematodes and ectoparasites in livestock and pets. The compound's mechanism involves disrupting neuromuscular function in parasites, leading to paralysis and death .

Eigenschaften

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIAWLUULBIPN-LRBNAKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052760
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51596-11-3
Record name Milbemycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51596-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILBEMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin A4
Reactant of Route 2
Milbemycin A4
Reactant of Route 3
Milbemycin A4
Reactant of Route 4
Milbemycin A4
Reactant of Route 5
Milbemycin A4
Reactant of Route 6
Milbemycin A4
Customer
Q & A

Q1: What is the primary target of Milbemycin A4 and how does it exert its effect?

A1: this compound primarily targets glutamate-gated chloride channels (GluCls) in invertebrates like mites and insects. [] It acts as an agonist, binding to these channels and causing prolonged channel opening. This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the target organism. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C48H72O14 and its molecular weight is 873.07 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide detailed information about the compound's structure and properties.

Q4: How do structural modifications of this compound influence its acaricidal activity?

A4: Research has demonstrated that even subtle structural modifications can significantly impact this compound's acaricidal activity. For instance, introducing a methyl group at the 24a position (24a-methylthis compound) or the 25b position (25b-methylthis compound) led to compounds with enhanced activity compared to the parent this compound. [, ] Other modifications like epoxidation of the 8,9-double bond and subsequent acylation at the 5-O position also resulted in improved activity against the two-spotted spider mite (Tetranychus urticae). [] Conversely, certain modifications, like those at the C-5 position, can diminish the anthelmintic activity, indicating the importance of this hydroxyl group for biological activity. []

Q5: Are there any studies on the synthesis of this compound derivatives with improved activity?

A5: Yes, numerous studies have focused on synthesizing this compound derivatives with enhanced activity. For instance, researchers have synthesized 13-alkoxymilbemycin derivatives, with the 13β-phenethyloxy derivatives exhibiting potent anthelmintic activity, even surpassing Ivermectin in some cases. [] Similarly, 5-keto-5-oxime derivatives of this compound have demonstrated higher efficacy against microfilariae compared to the parent compound. []

Q6: Are there any known resistance mechanisms to this compound in target organisms?

A6: Yes, resistance to this compound has emerged in several pest species, including the two-spotted spider mite (Tetranychus urticae). A key mechanism involves mutations in the glutamate-gated chloride channel (GluCl) subunits, particularly a G326E substitution in the TuGluCl3 subunit. This mutation significantly reduces the sensitivity of the channel to this compound, contributing to resistance. []

Q7: Which microorganisms are known to produce this compound?

A7: Streptomyces hygroscopicus subsp. aureolacrimosus is a well-known producer of this compound. [, , ] Additionally, Streptomyces sp. BB47 has been identified as a potential source of this compound, with its production being activated by the introduction of a functional bldA gene. []

Q8: Can microorganisms be used to modify this compound and generate novel derivatives?

A8: Yes, several studies have explored the microbial conversion of this compound to generate novel derivatives with potentially improved or altered activities. Various microorganisms, including Cunninghamella echinulata ATCC 9244, Circinella umbellata SANK 44272, Amycolata autotrophica subsp. amethystina ATCC 35204, and Syncephalastrum racemosum, have been shown to hydroxylate this compound at different positions. [, , , ] These microbial transformations provide a valuable tool for diversifying the chemical structure of this compound and exploring its structure-activity relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.